molecular formula C27H28N2O7 B10823412 Cilnidipine-d7

Cilnidipine-d7

Cat. No.: B10823412
M. Wt: 499.6 g/mol
InChI Key: KJEBULYHNRNJTE-UPZNXPSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cilnidipine-d7 involves the incorporation of deuterium atoms into the cilnidipine molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cilnidipine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Cilnidipine-d7 has a wide range of scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cilnidipine.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Understanding how cilnidipine interacts with other drugs.

    Biological Research: Exploring the effects of cilnidipine on various biological systems

Mechanism of Action

Cilnidipine-d7 exerts its effects by blocking L-type and N-type calcium channels. The L-type calcium channels are found in vascular smooth muscle, where their blockade leads to vasodilation and reduced blood pressure. The N-type calcium channels are located at the sympathetic nerve terminals, where their inhibition reduces the release of norepinephrine, further contributing to blood pressure reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cilnidipine-d7

This compound is unique due to its dual action on both L-type and N-type calcium channels, providing a more comprehensive approach to blood pressure management.

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

499.6 g/mol

IUPAC Name

3-O-[(E)-3-phenylprop-2-enyl] 5-O-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+/i3D3,15D2,16D2

InChI Key

KJEBULYHNRNJTE-UPZNXPSBSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC/C=C/C3=CC=CC=C3)C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

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